![molecular formula C10H10N2O2 B2620472 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-32-0](/img/structure/B2620472.png)
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde” is a chemical compound with the CAS Number: 1253696-32-0 . It has a molecular weight of 190.2 . The IUPAC name for this compound is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O2/c1-6(2)9-8-3-7(5-13)4-11-10(8)14-12-9/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 74-76 degrees Celsius .作用機序
The exact mechanism of action of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and ion channels. The compound has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. It has also been found to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins. In addition, the compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and TRPV1 channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which may be attributed to its ability to inhibit the activity of cyclooxygenase and reduce the production of prostaglandins. It has also been found to have anti-tumor properties, which may be attributed to its ability to modulate various signaling pathways and inhibit the activity of protein kinase C. In addition, the compound has been shown to have anti-viral properties, which may be attributed to its ability to inhibit the activity of various enzymes involved in viral replication.
実験室実験の利点と制限
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several advantages for lab experiments. The compound is relatively easy to synthesize, and its biological activity can be easily measured using various assays. In addition, the compound has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to working with this compound. The compound is relatively unstable and can decompose over time, which can affect its biological activity. In addition, the compound is relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde. One area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, future research could focus on the development of new derivatives of the compound, which could exhibit improved biological activity and selectivity. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases.
合成法
The synthesis of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-amino-5-bromopyridine with ethyl glyoxylate in the presence of potassium carbonate to form 5-bromo-2-(ethoxycarbonyl)pyridin-3-amine. This intermediate is then treated with hydrazine hydrate and sodium acetate to form 5-(hydrazinylidene)-2-(ethoxycarbonyl)pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with isobutyraldehyde in the presence of acetic acid and sodium triacetoxyborohydride to form this compound.
科学的研究の応用
3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase, cyclooxygenase, and protein kinase C. It has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and TRPV1 channels.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(2)9-8-3-7(5-13)4-11-10(8)14-12-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZAKNXUKVDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

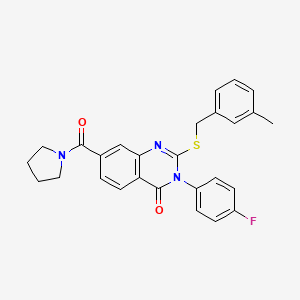
![1-[(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]prop-2-en-1-one](/img/structure/B2620392.png)


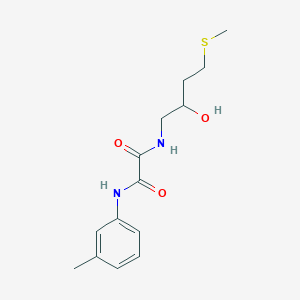
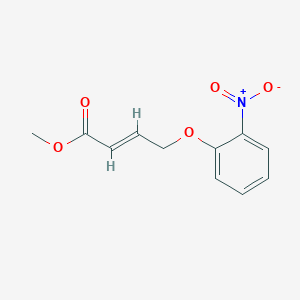
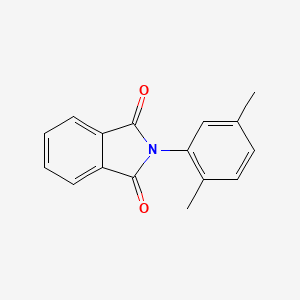
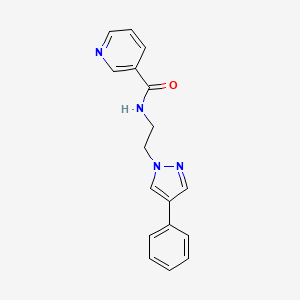

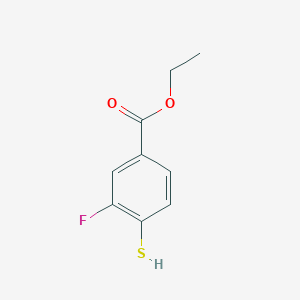
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide](/img/structure/B2620405.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)
![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)
![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2620412.png)